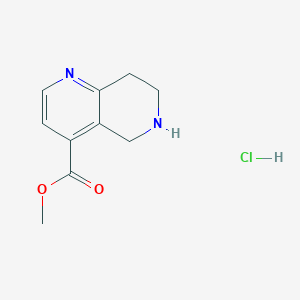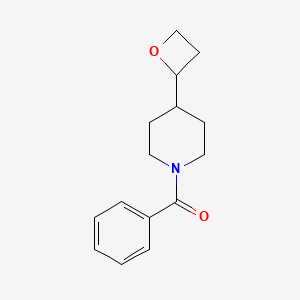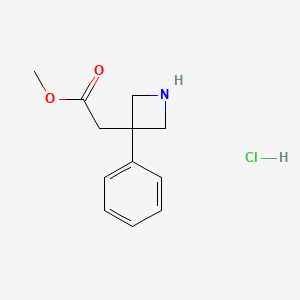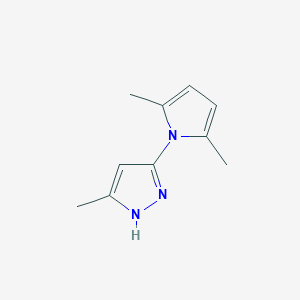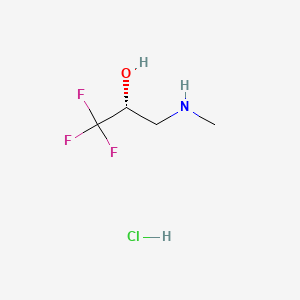
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with methylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-trifluoro-2-(methylamino)ethanol
- 3-trifluoromethyl-1,2,4-triazole
- Trifluoroacetimidoyl chloride
Uniqueness
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is unique due to its specific structural features, including the trifluoromethyl group and the chiral center at the second carbon. These characteristics impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C4H9ClF3NO |
|---|---|
Peso molecular |
179.57 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-8-2-3(9)4(5,6)7;/h3,8-9H,2H2,1H3;1H/t3-;/m1./s1 |
Clave InChI |
JIAZBKQGSVVOKK-AENDTGMFSA-N |
SMILES isomérico |
CNC[C@H](C(F)(F)F)O.Cl |
SMILES canónico |
CNCC(C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


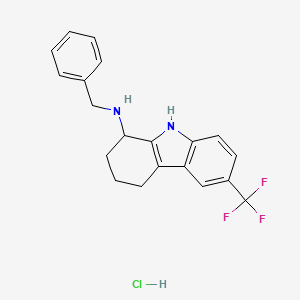
![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)
![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
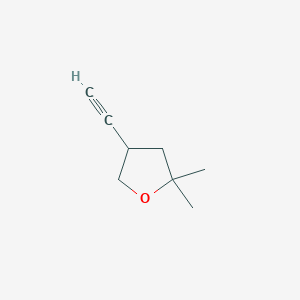
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
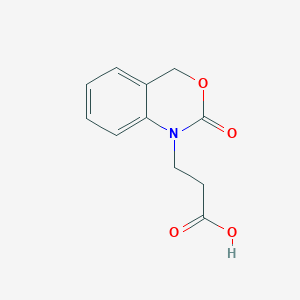
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
